![molecular formula C5H12ClNO3 B2875691 5-Amino-3-hydroxypentanoic acid hcl CAS No. 69619-19-8](/img/structure/B2875691.png)
5-Amino-3-hydroxypentanoic acid hcl
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Overview
Description
5-Amino-3-hydroxypentanoic acid hydrochloride is a chemical compound with the molecular weight of 169.61 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 5-amino-3-hydroxypentanoic acid hydrochloride . The InChI code is 1S/C5H11NO3.ClH/c6-2-1-4(7)3-5(8)9;/h4,7H,1-3,6H2,(H,8,9);1H .Physical And Chemical Properties Analysis
5-Amino-3-hydroxypentanoic acid hydrochloride is a powder at room temperature . It has a molecular weight of 169.61 .Scientific Research Applications
Amino Acids in AM-Toxins Synthesis
The synthesis and resolution of L-2-amino-5-(p-methoxyphenyl)pentanoic acid and its derivatives, which are constituent amino acids in AM-toxins, have been detailed. These compounds are synthesized through a series of steps involving hydrochloric acid treatment and enzymatic resolution, highlighting their significance in the production of specific toxin constituents (Shimohigashi, Lee, & Izumiya, 1976).
Modification of Enzymes
Research into the alkylation of rabbit muscle pyruvate kinase by 5-chloro-4-oxopentanoic acid has led to the identification of cysteine as a reactive group. This modification is crucial for understanding enzyme interactions and could have implications for the study of enzyme kinetics and inhibition (Chalkley & Bloxham, 1976).
HIV-Protease Activity Detection
A selective HIV-protease assay utilizing (2S,3S)-2-amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid for the synthesis of chromogenic oligopeptides represents a novel approach for detecting HIV-protease activity. This method offers a spectrophotometric detection mechanism that could be crucial for HIV research and therapy development (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Inhibition of Enzyme Renin
The development of polypeptide derivatives containing 5-amino-2,5-disubstituted-4-hydroxypentanoic acid residues has been explored for their potential to inhibit the angiotensinogen-cleaving action of renin. These findings could have significant implications for the treatment of hypertension and cardiovascular diseases (Mahanta & Suijlekom, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Amino-3-hydroxypentanoic acid HCl is homoserine dehydrogenase . This enzyme plays a crucial role in the biosynthesis of the aspartate family of amino acids, including methionine, isoleucine, and threonine .
Mode of Action
5-Amino-3-hydroxypentanoic acid HCl inhibits the biosynthesis of the aspartate family of amino acids by impeding the biosynthesis of their common intermediate precursor, homoserine . This inhibition is effected by the inactivation of homoserine dehydrogenase, which is involved in the conversion of aspartate semialdehyde to homoserine .
Biochemical Pathways
The compound affects the metabolic pathway leading to the biosynthesis of threonine, methionine, and isoleucine . By inhibiting homoserine dehydrogenase, it impedes the conversion of aspartate semialdehyde to homoserine, disrupting the production of these amino acids .
Result of Action
The inhibition of homoserine dehydrogenase by 5-Amino-3-hydroxypentanoic acid HCl leads to a decrease in the cellular level of the aspartate family of amino acids . This results in the inhibition of protein biosynthesis in Saccharomyces cerevisiae .
properties
IUPAC Name |
5-amino-3-hydroxypentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c6-2-1-4(7)3-5(8)9;/h4,7H,1-3,6H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGAVBSDHJVQNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(CC(=O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69619-19-8 |
Source
|
Record name | 5-amino-3-hydroxypentanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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